molecular formula C16H18N2O4S B2644644 2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 1903870-30-3

2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2644644
CAS No.: 1903870-30-3
M. Wt: 334.39
InChI Key: YYUWCOUYWWAPJT-UHFFFAOYSA-N
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Description

2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine is a pyridine derivative featuring a pyrrolidine ring substituted at the 1-position with a 2-methoxybenzenesulfonyl group and linked to the pyridine ring via an ether bond at the pyrrolidine’s 3-position.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-21-14-6-2-3-7-15(14)23(19,20)18-11-9-13(12-18)22-16-8-4-5-10-17-16/h2-8,10,13H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUWCOUYWWAPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers of the Methoxy Group

  • 2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2548998-25-8)
    • Key Differences :
  • Methoxy group on the benzenesulfonyl moiety is at the 3-position (vs. 2-position in the target compound).
  • Additional 6-trifluoromethyl substitution on the pyridine ring.
    • Implications :
  • The 3-methoxy group may alter steric hindrance or π-stacking interactions.
  • The trifluoromethyl group enhances lipophilicity and metabolic stability.

Substituent Variations on Pyrrolidine

  • 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (CAS 1228666-00-9)
    • Key Differences :
  • Replaces the sulfonamide with a benzyl group on pyrrolidine.
  • Pyridine has 2-methoxy and 5-methyl substituents .
    • Implications :
  • Loss of sulfonamide reduces hydrogen-bonding capacity but increases hydrophobicity.
  • Methyl and methoxy groups on pyridine may enhance binding to aromatic pockets.

Protective Group Modifications

  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()
    • Key Differences :
  • tert-Butyl carbamate protects the pyrrolidine nitrogen.
  • Pyridine has 5-bromo and 3-dimethoxymethyl groups .
    • Implications :
  • The protective group improves synthetic stability but requires deprotection for activity.
  • Bromine atom facilitates further functionalization via cross-coupling reactions.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C16H18N2O4S 334.39 2-Methoxybenzenesulfonyl, pyrrolidine-3-oxy linkage
3-Methoxybenzenesulfonyl Analogue C19H20F3N2O4S 453.44 3-Methoxybenzenesulfonyl, 6-CF3, methoxy linker
Benzyl-Substituted Analogue C18H22N2O 282.38 Benzyl group, 2-methoxy-5-methylpyridine

Key Observations :

  • The benzyl-substituted compound has lower molecular weight and lacks sulfur, reducing polar surface area.

Pharmacological Implications

  • Sulfonamide vs. Benzyl Groups : Sulfonamides (target compound) are associated with protease inhibition (e.g., carbonic anhydrase inhibitors), while benzyl groups () may favor GPCR targeting .
  • Trifluoromethyl Substitution : Enhances metabolic stability and membrane permeability due to lipophilicity, as seen in the 3-methoxy analogue .

Commercial Availability and Pricing

Compound Catalog Number Price (1 g) Source
3-Methoxybenzenesulfonyl Analogue F6761-0301 $57.0/2μmol Life Chemicals
Benzyl-Substituted Analogue HB510-1 $400/g Catalog 2017
Target Compound Not listed N/A Likely custom synthesis

Note: The target compound’s absence from commercial catalogs suggests it is a novel or less explored derivative requiring specialized synthesis.

Biological Activity

The compound 2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article explores the synthesis, biological evaluation, and underlying mechanisms of action associated with this compound, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H17N2O4S\text{C}_{14}\text{H}_{17}\text{N}_{2}\text{O}_{4}\text{S}

This compound features a pyridine ring linked to a pyrrolidine moiety through an ether bond, with a sulfonamide group that enhances its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrrolidine ring: This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the methoxybenzenesulfonyl group: This is often done via sulfonation reactions using appropriate sulfonyl chlorides.
  • Final coupling with the pyridine moiety: This step is crucial for achieving the desired biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing similar structural motifs have been shown to inhibit the PI3K/mTOR signaling pathway, which is pivotal in cancer cell proliferation and survival.

Key Findings:

  • Inhibition of PI3K activity was reported with IC50 values as low as 0.22 nM for related compounds, indicating potent activity against cancer cell lines such as MCF-7 and HCT-116 .
  • The mechanism involves cell cycle arrest and apoptosis induction in tumor cells, further confirming its potential as an anticancer agent .
CompoundIC50 (nM)Cancer Cell LineMechanism
22c0.22MCF-7PI3K/mTOR inhibition
22c20HCT-116Apoptosis induction

Other Biological Activities

Beyond its antitumor effects, the compound may also exhibit other pharmacological properties, including:

  • Anti-inflammatory effects: Similar sulfonamide derivatives have shown promise in modulating inflammatory pathways.
  • Antimicrobial activity: Some studies suggest that structural analogs may possess antibacterial properties.

Case Studies

  • Study on Sulfonamide Derivatives:
    A study synthesized various sulfonamide methoxypyridine derivatives and evaluated their biological activities. Among them, certain compounds demonstrated significant inhibition of cancer cell proliferation and induced apoptosis through the PI3K/AKT/mTOR signaling pathway .
  • Molecular Docking Studies:
    Molecular docking simulations were performed to elucidate the binding interactions between these compounds and their target proteins (PI3K and mTOR). The results indicated favorable binding affinities, supporting the observed biological activities .

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